Higher Molar Extinction Coefficient Delivers Superior Brightness per Mole Compared to Sulfhydryl-Reactive MTS-Rhodamine
Sulfo Rhodamine Amidoethyl Mercaptan exhibits a molar extinction coefficient (ε) of 126 000 M⁻¹ cm⁻¹ , which is 1.50-fold higher than the value of 84 000 M⁻¹ cm⁻¹ reported for Sulfo Rhodamine Methanethiosulfonate (MTS-rhodamine, CAS 386229-71-6), a direct sulfhydryl-reactive analog built on the same sulforhodamine B core . Because fluorescence brightness scales linearly with ε at equivalent quantum yields, this 50 % increase in absorptivity translates into proportionally higher signal per labeled molecule under identical illumination conditions.
| Evidence Dimension | Molar extinction coefficient (ε) at λmax absorbance |
|---|---|
| Target Compound Data | 126 000 M⁻¹ cm⁻¹ (λabs 561 nm) |
| Comparator Or Baseline | Sulfo Rhodamine Methanethiosulfonate: 84 000 M⁻¹ cm⁻¹ (λabs 565 nm) |
| Quantified Difference | 1.50‑fold (50 % higher ε for the target compound) |
| Conditions | Spectrophotometric measurement in organic/aqueous solvent as reported on vendor certificates of analysis; exact solvent conditions not specified. |
Why This Matters
Procurement of the higher-ε probe enables users to achieve equivalent fluorescence signals with 33 % fewer labeled molecules, reducing probe consumption and minimizing potential perturbation of biological systems.
